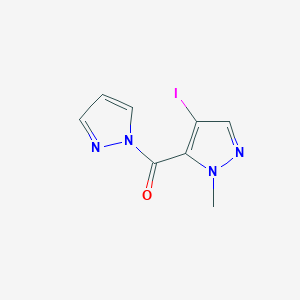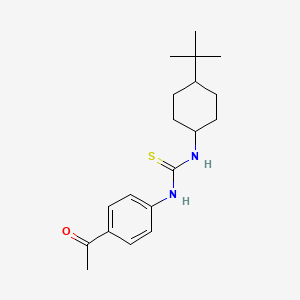![molecular formula C16H18N2O3S2 B4836274 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4836274.png)
3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide
Descripción general
Descripción
3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylase (HDAC). HDAC inhibitors have been extensively studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders. MS-275 is a promising HDAC inhibitor that has shown significant antitumor activity in preclinical studies.
Aplicaciones Científicas De Investigación
MS-275 has been extensively studied for its potential therapeutic applications in cancer. It has shown significant antitumor activity in preclinical studies and has been tested in clinical trials for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors. MS-275 has also been studied for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Huntington's disease, and inflammatory disorders, such as rheumatoid arthritis.
Mecanismo De Acción
MS-275 exerts its antitumor activity by inhibiting 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide, which leads to the accumulation of acetylated histones and the activation of tumor suppressor genes. 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibitors have also been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. MS-275 has been shown to selectively inhibit 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide1 and 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide3, which are overexpressed in various types of cancer.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis and inhibit proliferation in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. MS-275 has been shown to induce differentiation in leukemia cells and to inhibit angiogenesis in solid tumors. MS-275 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MS-275 is a potent and selective 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibitor that has shown significant antitumor activity in preclinical studies. It has also been shown to have potential therapeutic applications in neurodegenerative diseases and inflammatory disorders. However, MS-275 has some limitations for lab experiments. It is highly toxic and requires careful handling. It also has poor solubility in aqueous solutions, which can limit its bioavailability.
Direcciones Futuras
There are several future directions for the research on MS-275. One potential direction is to investigate its potential therapeutic applications in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another potential direction is to investigate its potential therapeutic applications in other neurodegenerative diseases, such as Parkinson's disease. Finally, there is a need for the development of more potent and selective 3-methyl-4-[(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide inhibitors with improved pharmacokinetic properties and reduced toxicity.
Propiedades
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-(2-methylsulfanylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-10-12(8-9-13(11)18-23(3,20)21)16(19)17-14-6-4-5-7-15(14)22-2/h4-10,18H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEFUORVRULBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)
![2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4836197.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4836202.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4836207.png)

![N-(sec-butyl)-N'-[1-(4-methylphenyl)propyl]urea](/img/structure/B4836217.png)



![{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4836249.png)

![2-[benzyl(methylsulfonyl)amino]-N-butylbenzamide](/img/structure/B4836265.png)
![3-({[(5-{[(4-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4836272.png)
